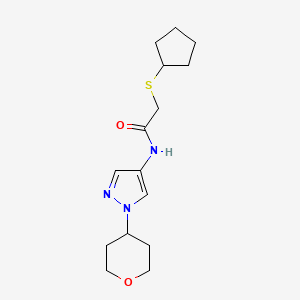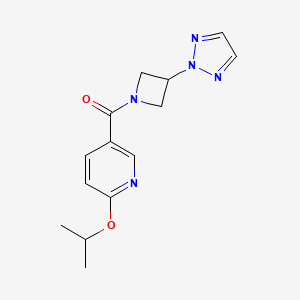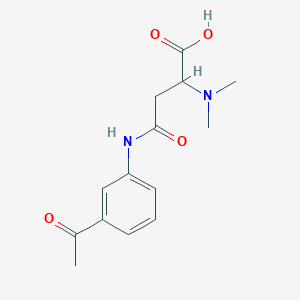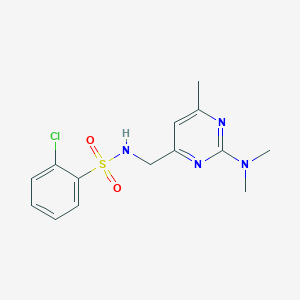
4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Methylthio)-6-oxo-1-(((4-vinylphenyl)amino)methyl)-1,6-dihydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
This compound has been involved in the synthesis of various pyridine and fused pyridine derivatives. For example, Al-Issa (2012) described the synthesis of isoquinoline derivatives using a similar compound as a precursor. The process also included creating pyrido [2,3-d] pyrimidine derivatives and a range of 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles (Al-Issa, 2012).
Antimicrobial Evaluation
In another study by Abdelghani et al. (2017), derivatives of this compound were synthesized and their antimicrobial activity was evaluated against Gram-positive and Gram-negative bacteria. This highlights its potential use in developing new antimicrobial agents (Abdelghani et al., 2017).
Structural Insights and Enzyme Inhibition
Al-Wahaibi et al. (2021) provided structural characterization of similar dihydropyrimidine-5-carbonitrile derivatives. Their study included molecular docking simulations to assess these compounds' inhibitory potential against human dihydrofolate reductase (DHFR), an important target in cancer and antimicrobial therapy (Al-Wahaibi et al., 2021).
Molecular Docking and Synthesis
Holam et al. (2022) explored the synthesis of related pyrimidine derivatives and studied their affinity with CDK4 protein, a key player in cell cycle regulation. This research indicates its relevance in cancer treatment and drug discovery (Holam et al., 2022).
Corrosion Inhibition
Yadav et al. (2016) studied pyranopyrazole derivatives, including related compounds, as inhibitors for mild steel corrosion in acidic solutions. This highlights its potential application in materials science and corrosion prevention (Yadav et al., 2016).
Multicomponent Synthesis and Green Chemistry
Rostamizadeh and Nojavan (2014) synthesized novel 2-methylthio pyrimidine derivatives using an environmentally benign approach, indicating the compound's relevance in green chemistry applications (Rostamizadeh & Nojavan, 2014).
properties
IUPAC Name |
1-[(4-ethenylanilino)methyl]-4-methylsulfanyl-6-oxopyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-3-11-4-6-12(7-5-11)17-9-19-10-18-14(21-2)13(8-16)15(19)20/h3-7,10,17H,1,9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTONPYSGYTJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=O)N(C=N1)CNC2=CC=C(C=C2)C=C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711335.png)
![N-(3-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2711336.png)
![7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2711338.png)
![7-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2711339.png)



![[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride](/img/structure/B2711347.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-methyl-1H-indol-3-yl)urea](/img/structure/B2711350.png)
![1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2711351.png)

![N-[3-methyl-4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B2711353.png)